1h-Pyrazolo[4,3-b]pyridin-5-amine
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Overview
Description
1H-Pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound . It is a member of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridines have been used in various chemical reactions . For instance, they have been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 189-192°C, a predicted boiling point of 315.3±25.0 °C, and a predicted density of 1.61±0.1 g/cm3 .Mechanism of Action
Target of Action
1H-Pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s known that these compounds interact with their targets in a way that is influenced by the diversity of the substituents present at positions n1, c3, c4, c5, and c6 .
Biochemical Pathways
Given their structural similarity to purine bases, it’s plausible that they may interact with biochemical pathways involving these bases .
Result of Action
Some related compounds have shown significant inhibitory activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the free amino moiety of 1H-Pyrazolo[3,4-b]pyridin-3-amine plays an essential role in the anti-proliferative activities .
Cellular Effects
Some compounds with similar structures have shown to have significant anti-proliferative effects against various cell lines .
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H2,7,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMBSNEWDAXCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206974-46-0 |
Source
|
Record name | 5-Amino-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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